

Benchmarking RXFP1 receptor agonist-7 against other small molecule agonists

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Compound of Interest

Compound Name: RXFP1 receptor agonist-7

Cat. No.: B15139848

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Benchmarking RXFP1 Receptor Agonist-7: A Comparative Guide for Researchers

For Immediate Release

This guide provides a comprehensive comparison of **RXFP1 receptor agonist-7** with other prominent small molecule agonists, ML290 and AZD5462. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the relaxin family peptide receptor 1 (RXFP1). This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to facilitate informed decision-making in research and development.

Performance Comparison of Small Molecule RXFP1 Agonists

The activation of the RXFP1 receptor, a G protein-coupled receptor, primarily initiates a signaling cascade through the Gs alpha subunit, leading to the production of cyclic adenosine monophosphate (cAMP).[1] The potency and efficacy of small molecule agonists are commonly evaluated by measuring their ability to stimulate cAMP production in cell-based assays. The following table summarizes the available data for **RXFP1 receptor agonist-7**, ML290, and AZD5462.

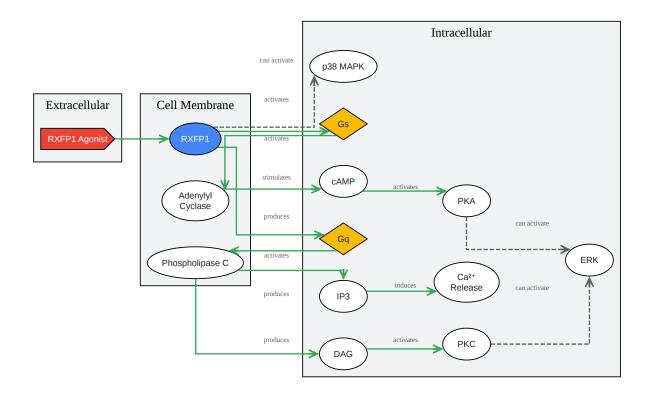


Agonist	Potency (EC50) for cAMP Production	Efficacy (Emax)	Cell Line	Notes
RXFP1 receptor agonist-7	4.2 nM[2][3]	Data not available	HEK293 cells stably expressing human RXFP1[2] [3]	
ML290	94 nM[4]	Similar to natural hormone[5]	HEK cells overexpressing human RXFP1[5]	Biased allosteric agonist; stimulates cAMP and p38MAPK phosphorylation, but not cGMP accumulation or ERK1/2 phosphorylation in HEK-RXFP1 cells.[1][6]
AZD5462	~16-40 nM (pEC50 = 7.4- 7.7)[7] / 17 nM[3]	Data not available	Human CHO and HEK293 cells[7]	Also stimulates cGMP production (EC50 = 50 nM) and ERK phosphorylation (EC50 = 6.3 nM). [3]

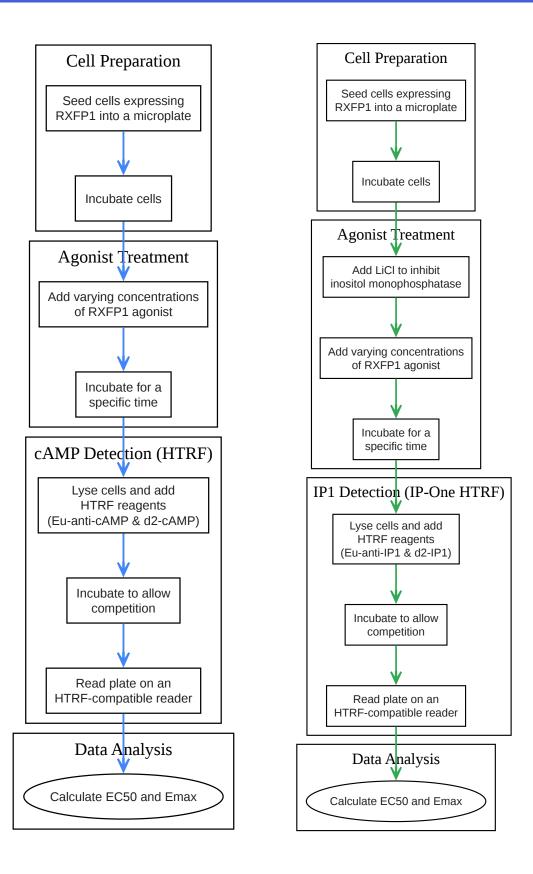
Signaling Pathways and Experimental Overviews

To understand the mechanism of action of these agonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to quantify their activity.









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